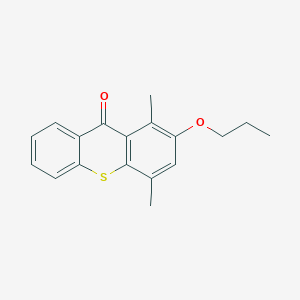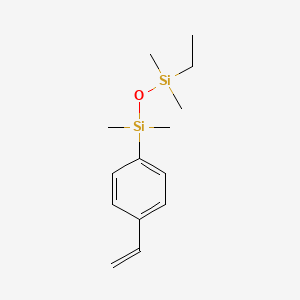
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C14H20I2O2 It is a derivative of benzene, where two iodine atoms are attached to the propyl groups at the 1 and 4 positions, and two methoxy groups are attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(3-hydroxypropyl)-2,5-dimethoxybenzene. The hydroxy groups are first converted to iodide groups using reagents such as iodine and phosphorus trichloride under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-bis(3-aminopropyl)-2,5-dimethoxybenzene or 1,4-bis(3-thiopropyl)-2,5-dimethoxybenzene.
Oxidation: Formation of 1,4-bis(3-oxopropyl)-2,5-dimethoxybenzene.
Reduction: Formation of 1,4-bis(3-propyl)-2,5-dimethoxybenzene.
Aplicaciones Científicas De Investigación
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene depends on its application. In biological systems, it may interact with cellular components through its iodine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the modulation of biological pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-bromopropyl)-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(3-chloropropyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of iodine.
1,4-Bis(3-fluoropropyl)-2,5-dimethoxybenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and potential for forming stronger interactions with biological molecules, making it valuable in specific applications such as radiolabeling and drug development .
Propiedades
Número CAS |
105020-54-0 |
|---|---|
Fórmula molecular |
C14H20I2O2 |
Peso molecular |
474.12 g/mol |
Nombre IUPAC |
1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20I2O2/c1-17-13-9-12(6-4-8-16)14(18-2)10-11(13)5-3-7-15/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZQGKWHRRIGCKHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCCI)OC)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
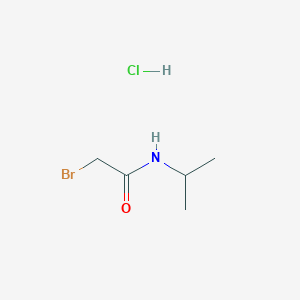
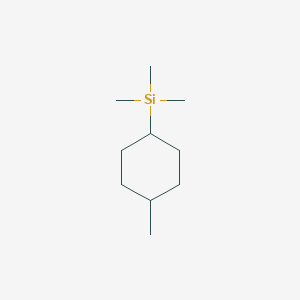

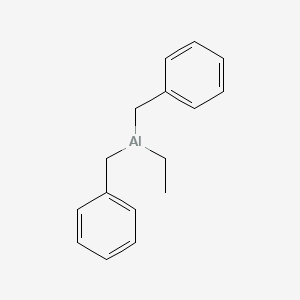
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

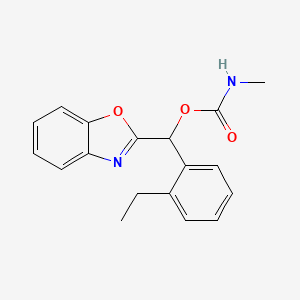
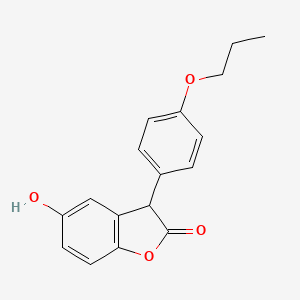
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
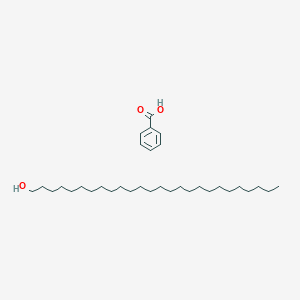
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
